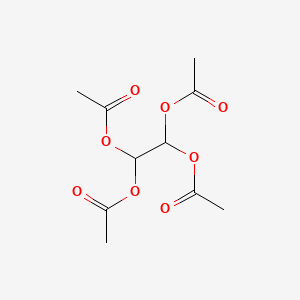

1,2,2-Tris(acetyloxy)ethyl acetate

Description

1,2,2-Tris(acetyloxy)ethyl acetate (CAS: 59602-16-3) is a rare, multi-acetylated organic compound with the molecular formula C₁₀H₁₄O₈ and a molecular weight of 262.218 g/mol. It is classified as an acetate ester featuring three acetyloxy groups and an ethyl backbone. Sigma-Aldrich markets this compound under the AldrichCPR program, which caters to early-stage researchers requiring rare chemicals.

Properties

CAS No. |

59602-16-3 |

|---|---|

Molecular Formula |

C10H14O8 |

Molecular Weight |

262.21 g/mol |

IUPAC Name |

1,2,2-triacetyloxyethyl acetate |

InChI |

InChI=1S/C10H14O8/c1-5(11)15-9(16-6(2)12)10(17-7(3)13)18-8(4)14/h9-10H,1-4H3 |

InChI Key |

IXUDSZCEDKQCIV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(C(OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,2-Tris(acetyloxy)ethyl acetate can be synthesized through the esterification of ethyl acetate with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds as follows:

CH3COOCH2CH3+3(CH3CO)2O→CH3COOCH2C(OCOCH3)2CH3+3CH3COOH

The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of 1,2,2-Tris(acetyloxy)ethyl acetate involves large-scale esterification processes. The use of continuous reactors and efficient separation techniques, such as distillation columns, ensures high yield and purity of the product. Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

1,2,2-Tris(acetyloxy)ethyl acetate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield acetic acid and ethyl acetate.

Transesterification: It can react with alcohols in the presence of a catalyst to form different esters.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Transesterification: Alcohols, acid or base catalysts.

Reduction: Lithium aluminum hydride, dry ether.

Major Products Formed

Hydrolysis: Acetic acid, ethyl acetate.

Transesterification: Various esters depending on the alcohol used.

Reduction: Corresponding alcohol.

Scientific Research Applications

1,2,2-Tris(acetyloxy)ethyl acetate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

Pharmaceuticals: The compound is explored for its potential use in drug formulation and delivery systems.

Polymer Chemistry: It is used in the preparation of polymers and copolymers with specific properties.

Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1,2,2-Tris(acetyloxy)ethyl acetate involves its ability to undergo hydrolysis and release acetic acid. This property is exploited in various applications, such as drug delivery, where the controlled release of acetic acid can have therapeutic effects. The compound interacts with molecular targets through esterification and hydrolysis reactions, influencing biochemical pathways.

Comparison with Similar Compounds

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |

|---|---|---|---|---|

| 1,2,2-Tris(acetyloxy)ethyl acetate | C₁₀H₁₄O₈ | 262.218 | 3 acetyloxy, 1 ethyl acetate | Underexplored; niche research |

| [3,4,5-Tris(acetyloxy)-6-hydroxyoxan-2-yl]methyl acetate | C₁₄H₂₀O₁₀ | 324.30 | 4 acetyloxy, oxane ring | Glycobiology |

| 2,2'-(Oxybis(ethane-2,1-diyloxy))bisethyl diacetate | C₁₄H₂₄O₈ | 320.34 | Ethoxy bridges, dual acetate | Industrial solvents |

| Phenyl acetate | C₈H₈O₂ | 136.15 | Single acetate, aromatic | Fragrance industry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.